molecular formula C12H14BrNO2 B1422315 N-(5-bromo-2-methoxyphenyl)cyclobutanecarboxamide CAS No. 1249441-25-5

N-(5-bromo-2-methoxyphenyl)cyclobutanecarboxamide

Cat. No. B1422315
CAS RN: 1249441-25-5
M. Wt: 284.15 g/mol
InChI Key: MJIZBNPQJHXRQJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis pathway for this compound involves the reaction of 2-bromo-5-methylbenzoic acid with cyclobutanecarbonyl chloride in the presence of a base to form the corresponding acid chloride. This is then reacted with an amine, such as methylamine, to form the final product.


Molecular Structure Analysis

The molecular formula of “N-(5-bromo-2-methoxyphenyl)cyclobutanecarboxamide” is C12H14BrNO2 . The molecular weight is 284.15 g/mol .


Chemical Reactions Analysis

The chemical reaction involved in the synthesis of this compound starts with the reaction of 2-bromo-5-methylbenzoic acid with cyclobutanecarbonyl chloride in the presence of a base. This forms the corresponding acid chloride, which is then reacted with an amine, such as methylamine, to form the final product.


Physical And Chemical Properties Analysis

The molecular formula of “N-(5-bromo-2-methoxyphenyl)cyclobutanecarboxamide” is C12H14BrNO2 . The molecular weight is 284.15 g/mol .

Scientific Research Applications

Metabolic Pathway Studies

A study on the metabolism of psychoactive phenethylamine in rats identified several metabolites, suggesting multiple metabolic pathways. Although the primary compound in this study is different, the related chemical structure and metabolites provide insights into potential metabolic processes of N-(5-bromo-2-methoxyphenyl)cyclobutanecarboxamide in similar contexts (Kanamori et al., 2002).

Antitumor Potential

Research has explored N-(5-methoxyphenyl) methoxybenzenesulphonamides with methoxy/bromo substitutions for their cytotoxic effects, particularly against cancer cell lines like MCF7. This indicates a potential application of similar compounds, such as N-(5-bromo-2-methoxyphenyl)cyclobutanecarboxamide, in cancer research (González et al., 2021).

Neuropharmacological Research

Studies on cyclohexanecarboxylic acid derivatives, structurally related to N-(5-bromo-2-methoxyphenyl)cyclobutanecarboxamide, have examined their affinity and selectivity at human 5-HT1A receptors. This suggests potential applications in neuropharmacological research, especially related to serotonin receptors (Corradetti et al., 2005).

Hypoglycemic and Hypolipidemic Activity

A study on glibenclamide analogues, which includes a structurally related compound, revealed significant hypoglycemic and hypolipidemic activities in rats. This suggests potential research applications of N-(5-bromo-2-methoxyphenyl)cyclobutanecarboxamide in diabetes and lipid metabolism studies (Ahmadi et al., 2014).

Inhibitory Effects on Biofilm Formation

The influence of a structurally similar compound on biofilm formation by Staphylococcus epidermidis was examined, demonstrating its potential to inhibit biofilm formation. This indicates possible applications of N-(5-bromo-2-methoxyphenyl)cyclobutanecarboxamide in antimicrobial and biofilm-related research (Li Zhen-long, 2008).

properties

IUPAC Name

N-(5-bromo-2-methoxyphenyl)cyclobutanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c1-16-11-6-5-9(13)7-10(11)14-12(15)8-3-2-4-8/h5-8H,2-4H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIZBNPQJHXRQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)NC(=O)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-bromo-2-methoxyphenyl)cyclobutanecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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